(2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
CAS No.: 102692-37-5
Cat. No.: VC2416350
Molecular Formula: C16H13FO2
Molecular Weight: 256.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102692-37-5 |
---|---|
Molecular Formula | C16H13FO2 |
Molecular Weight | 256.27 g/mol |
IUPAC Name | 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C16H13FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3 |
Standard InChI Key | OAJAFWHLVBVKQH-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
The compound (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one features a central three-carbon α,β-unsaturated carbonyl system (prop-2-en-1-one) that bridges two substituted aromatic rings. The (2E) configuration specifies a trans arrangement of the two aryl groups across the carbon-carbon double bond. The molecule contains a 4-fluorophenyl group attached to the β-carbon of the enone system and a 4-methoxyphenyl group attached to the carbonyl carbon .
Similar to other chalcones, this compound exhibits a nearly planar structure with slight deviations due to steric interactions between the aromatic rings and the central enone system. Based on related chalcone structures, the dihedral angle between the prop-2-en-1-one group and the aromatic rings typically ranges from 15° to 25° .
Physical and Chemical Properties
The physical and chemical properties of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can be extrapolated from similar chalcone derivatives. The compound is expected to have properties comparable to those of related chalcones, with adjustments for the specific substituents.
Table 1: Estimated Physical and Chemical Properties of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
The presence of the α,β-unsaturated carbonyl system makes this compound electrophilic at the β-carbon position, allowing for nucleophilic addition reactions typical of chalcones. The fluorine substituent likely increases the electrophilicity of the β-carbon through its electron-withdrawing effect, while the methoxy group on the other aromatic ring would exert an electron-donating effect on the carbonyl group .
Synthesis Methods
Conventional Synthesis
The conventional synthesis of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves a Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde and 1-(4-methoxyphenyl)ethanone (4-methoxyacetophenone) under basic conditions. This approach follows the general procedure for chalcone synthesis as documented in the literature .
A typical conventional synthesis procedure involves the following steps:
-
A dry 100 mL round-bottomed flask is charged with 1-(4-methoxyphenyl)ethanone (typically 250 mg, 1.22-2.08 mmol) and 4-fluorobenzaldehyde (1.2 equivalents).
-
The reactants are dissolved in ethanol (5 mL).
-
A NaOH solution (20% m/v in 10 mL of ethanol) is added to the reaction mixture.
-
The mixture is stirred at room temperature (approximately 20°C) for 48 hours.
-
To terminate the reaction, 5% HCl solution is added until a neutral pH is achieved.
-
The reaction mixture is then extracted with ethyl acetate (3×30 mL).
-
The organic layer is dried with Na₂SO₄, filtered, and purified by column chromatography using a hexane/ethyl acetate solvent system .
This conventional method typically yields the desired chalcone with yields ranging from 27% to 99%, depending on reaction conditions and purification efficiency .
Sonochemical Synthesis
Research indicates that the synthesis of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one can be significantly improved using sonochemical methods. Sonochemistry employs ultrasound to enhance chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures that accelerate reaction rates .
The sonochemical synthesis follows a similar procedure to the conventional method but incorporates ultrasonic irradiation:
-
4-Fluorobenzaldehyde and 1-(4-methoxyphenyl)ethanone are combined in a suitable vessel.
-
Potassium hydroxide is used as the base catalyst.
-
The reaction mixture is subjected to ultrasonic irradiation under controlled conditions.
-
Upon completion, the product is isolated and purified using standard techniques .
Comparative Analysis of Synthesis Methods
The sonochemical method offers several advantages over the conventional approach for the synthesis of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:
Table 2: Comparison of Conventional and Sonochemical Synthesis Methods
Parameter | Conventional Method | Sonochemical Method | Advantage |
---|---|---|---|
Reaction Time | 48 hours | Significantly reduced | Sonochemical |
Yield | Variable (27-99%) | Higher average yield | Sonochemical |
Energy Consumption | Higher | Lower | Sonochemical |
Environmental Impact | Higher solvent usage | Reduced solvent requirements | Sonochemical |
Scalability | Good | Good | Comparable |
The sonochemical approach is considered more environmentally friendly and aligns with green chemistry principles due to its energy efficiency and potential reduction in solvent usage. The enhanced reaction kinetics under ultrasonic conditions also contribute to improved yield and product purity .
Characterization Techniques
Spectroscopic Analysis
The characterization of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one typically employs multiple spectroscopic techniques to confirm its structure and purity:
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR analysis of the compound reveals characteristic absorption bands that confirm its structure. Based on similar chalcones, the expected key IR bands include:
-
C=O stretching vibration at approximately 1650-1640 cm⁻¹
-
C=C stretching vibration at approximately 1600-1550 cm⁻¹
-
C-F stretching vibration at approximately 1400-1000 cm⁻¹
-
C-O-C stretching vibration (methoxy group) at approximately 1260-1240 cm⁻¹ and 1030-1010 cm⁻¹
-
Aromatic C=C stretching vibrations at approximately 1600-1400 cm⁻¹
Nuclear Magnetic Resonance Spectroscopy (NMR)
¹H NMR spectroscopy provides critical information about the hydrogen environment in the molecule. For (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the expected characteristic signals include:
-
Two doublets with coupling constants of approximately 15-16 Hz, representing the trans olefinic protons (Hα and Hβ) at approximately δ 7.4-7.8 ppm
-
A singlet for the methoxy protons (-OCH₃) at approximately δ 3.8-3.9 ppm
-
Complex multiplets for the aromatic protons at approximately δ 6.9-8.0 ppm
-
The protons ortho to fluorine typically show splitting due to H-F coupling
¹³C NMR spectroscopy would further confirm the structure by revealing:
-
Carbonyl carbon signal at approximately δ 188-190 ppm
-
Olefinic carbon signals at approximately δ 120-145 ppm
-
Aromatic carbon signals at approximately δ 114-165 ppm
-
Methoxy carbon signal at approximately δ 55-56 ppm
-
Carbon attached to fluorine showing characteristic splitting patterns
Mass Spectrometry
Mass spectrometry analysis would be expected to show a molecular ion peak corresponding to the molecular weight of approximately 256 m/z, along with fragmentation patterns characteristic of chalcones, including the loss of the methoxy group and cleavage at the carbonyl position .
Elemental Analysis
Elemental analysis would confirm the percentage composition of carbon, hydrogen, and oxygen in the compound, providing additional verification of its molecular formula C₁₆H₁₃FO₂ .
X-ray Crystallography
X-ray crystallography, when applicable, provides definitive confirmation of the molecular structure, including bond lengths, bond angles, and the (2E) configuration across the double bond. Based on similar chalcone structures, the expected crystal packing would likely involve π-π stacking interactions between the aromatic rings of adjacent molecules .
Biological Activities and Applications
Anticancer Activity
Chalcones with fluorine substituents have demonstrated significant anticancer properties through multiple mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. The 4-fluorophenyl group potentially enhances cellular uptake and metabolic stability, while the 4-methoxyphenyl moiety could contribute to interactions with specific enzyme binding sites .
Anti-inflammatory Activity
Fluorinated chalcones have shown promising anti-inflammatory properties, often through inhibition of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase. The specific substitution pattern in (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one may confer selective inhibitory activity against these enzymes .
Antimicrobial Activity
Many chalcones exhibit antimicrobial properties against various pathogens. The presence of fluorine and methoxy substituents could enhance the compound's ability to penetrate microbial cell membranes and interact with specific microbial targets, potentially resulting in antibacterial, antifungal, or antiviral effects .
Chemical and Industrial Applications
Beyond its biological activities, (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one may find applications in:
Synthetic Intermediates
The compound can serve as a versatile intermediate for the synthesis of various heterocyclic compounds, including pyrazolines, isoxazoles, and pyrimidines, which themselves have significant biological activities .
Photochemical Applications
The conjugated structure of chalcones makes them interesting candidates for photochemical applications, including photosensitizers, photoactive materials, and potentially in organic electronics due to their electronic properties .
Comparison with Related Chalcone Derivatives
The structural variations among chalcone derivatives significantly influence their properties and activities. Table 3 compares (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one with related chalcones from the search results:
Table 3: Comparison of (2E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one with Related Chalcones
The comparison reveals that subtle differences in substitution patterns, such as replacing a methoxy group with a hydroxyl group or changing the position of the fluorine substituent, can influence properties such as solubility, hydrogen bonding capabilities, and potentially biological activities. The presence of the 4-methoxy group in the target compound likely enhances its lipophilicity compared to hydroxylated analogs, potentially affecting its pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume